

# Physical and chemical properties of 2-Methyl-[1,1'-biphenyl]-3-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-[1,1'-biphenyl]-3-ol

Cat. No.: B025949

[Get Quote](#)

## An In-depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-3-ol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**2-Methyl-[1,1'-biphenyl]-3-ol** is a biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological significance. Due to the limited availability of experimental data in public domains, this document combines reported data with theoretically predicted values and outlines experimental protocols for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.

### Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of **2-Methyl-[1,1'-biphenyl]-3-ol**. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

### Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Methyl-[1,1'-biphenyl]-3-ol[1]
CAS Number	71965-05-4[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O[1]
Canonical SMILES	CC1=CC=CC=C1C2=CC(=CC=C2)O

**Table 2: Physical Properties**

Property	Value	Source
Molecular Weight	184.23 g/mol [1]	PubChem
Melting Point	Data not available	-
Boiling Point (Predicted)	319.5 ± 21.0 °C	ChemicalBook
Density (Predicted)	1.087 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
Solubility	Data not available for specific solvents. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. Insoluble in water.	General knowledge based on structure
Appearance	Data not available (likely a solid at room temperature)	-

**Table 3: Chemical Properties and Descriptors**

Property	Value	Source
XLogP3	3.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem

## Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of **2-Methyl-[1,1'-biphenyl]-3-ol** is not readily available in the literature, a plausible and efficient route is via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of 3-bromo-2-methylphenol with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

## Detailed Experimental Protocol

Materials:

- 3-Bromo-2-methylphenol (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Toluene (solvent)
- Ethanol (co-solvent)

- Water (co-solvent)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)
- Silica gel (for column chromatography)
- Hexane and Ethyl acetate (for column chromatography eluent)

#### Procedure:

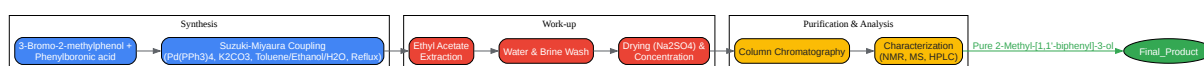
- **Reaction Setup:** To a round-bottom flask, add 3-bromo-2-methylphenol, phenylboronic acid, and potassium carbonate.
- **Inert Atmosphere:** The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst,  $\text{Pd}(\text{PPh}_3)_4$ , to the mixture.
- **Reaction:** The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).<sup>[5][6]</sup>
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and then brine.
- **Drying and Concentration:** The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Methyl-[1,1'-biphenyl]-3-ol**.

## Characterization

The identity and purity of the synthesized **2-Methyl-[1,1'-biphenyl]-3-ol** can be confirmed by the following analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7][8]
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
- Melting Point Apparatus: To determine the experimental melting point.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **2-Methyl-[1,1'-biphenyl]-3-ol**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of **2-Methyl-[1,1'-biphenyl]-3-ol**. However, the structural motifs present in this molecule, namely the biphenyl and phenol groups, are found in many pharmacologically active compounds.

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[9][10][11][12] The substitution pattern on the biphenyl rings plays a crucial role in determining the specific biological effects. For instance, some biphenyl derivatives have been investigated as inhibitors of protein-protein interactions.[13]

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the biphenyl scaffold suggests that **2-Methyl-[1,1'-biphenyl]-3-ol** may possess antioxidant activity. Furthermore, substituted phenols have been explored for a variety of therapeutic applications.

Given the absence of direct experimental evidence, the biological profile of **2-Methyl-[1,1'-biphenyl]-3-ol** remains an area for future investigation. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its potential pharmacological effects and mechanisms of action.

## Future Research Directions

A logical starting point for investigating the biological activity of **2-Methyl-[1,1'-biphenyl]-3-ol** would be to screen it for:

- Antioxidant activity: Using assays such as DPPH or ABTS radical scavenging.
- Cytotoxicity: Against a panel of cancer cell lines to assess its potential as an anticancer agent.[\[14\]](#)
- Antimicrobial activity: Against various bacterial and fungal strains.
- Enzyme inhibition: Targeting enzymes relevant to specific diseases.

Should any significant activity be observed, further studies would be warranted to identify the specific signaling pathways involved.

## Conclusion

This technical guide has consolidated the available information on **2-Methyl-[1,1'-biphenyl]-3-ol**, providing a foundation for researchers. While key experimental data on its physical properties and biological activities are currently unavailable, a robust synthetic pathway has been proposed, along with methods for its purification and characterization. The structural features of this compound suggest potential for interesting biological activities, making it a promising candidate for further investigation in the fields of drug discovery and materials science. The protocols and information presented herein are intended to facilitate and encourage such future research endeavors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2'-Methyl[1,1'-biphenyl]-3-ol | C<sub>13</sub>H<sub>12</sub>O | CID 20099948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mass spectrum of 2-methylpropan-1-ol C<sub>4</sub>H<sub>10</sub>O (CH<sub>3</sub>)<sub>2</sub>CHCH<sub>2</sub>OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-[1,1'-biphenyl]-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b025949#physical-and-chemical-properties-of-2-methyl-1-1-biphenyl-3-ol>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)